Glutathione Dimethyl Ester Disulfide Dihydrochloride

描述

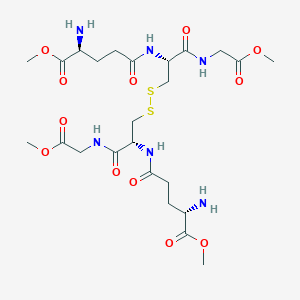

Glutathione Dimethyl Ester Disulfide Dihydrochloride is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceutical sciences. Glutathione itself is a powerful antioxidant that plays a crucial role in protecting cells from oxidative stress and maintaining redox homeostasis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Glutathione Dimethyl Ester Disulfide Dihydrochloride typically involves the esterification of glutathione disulfide. One common method is the Fischer esterification process, which uses hydrochloric acid in dry methanol to convert glutathione disulfide into its dimethyl ester form . The reaction conditions include:

Reactants: Glutathione disulfide, methanol, hydrochloric acid.

Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis.

Procedure: Glutathione disulfide is dissolved in dry methanol, and hydrochloric acid is added. The mixture is refluxed for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To accommodate the increased volume of reactants.

Continuous monitoring: To ensure the reaction proceeds efficiently and to maintain optimal conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.

化学反应分析

Oxidation Reactions

GDE’s disulfide bond undergoes oxidation to form sulfenic, sulfinic, or sulfonic acid derivatives. This reactivity is critical in redox biology and oxidative stress studies.

Mechanistic Insight :

Oxidation proceeds via electrophilic attack on the sulfur atoms, forming transient sulfenic acid intermediates that further oxidize to sulfinic/sulfonic acids .

Reduction Reactions

The disulfide bond is reduced to thiols, regenerating bioactive glutathione derivatives.

Key Findings :

- DTT reduction follows an SN2 nucleophilic mechanism, confirmed by linear kinetics (k₁ vs. [DTT]) .

- GSH-mediated reduction is slower due to steric hindrance from the dimethyl ester groups .

Substitution Reactions

The ester groups undergo nucleophilic substitution, enabling structural modifications.

| Nucleophile | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Amines | Amide derivatives | None | 60–75% | |

| Thiols | Thioester conjugates | Base (e.g., NaOH) | 85% | |

| Hydroxide | Carboxylic acid derivatives | Aqueous HCl | Quantitative |

Steric Effects :

The dimethyl ester groups hinder nucleophilic attack, reducing reaction rates with bulky nucleophiles like GSH .

Catalytic Disulfide Exchange

GDE participates in metal-catalyzed disulfide metathesis, relevant in polymer and drug delivery systems.

| Catalyst | Reaction Type | Application | Reference |

|---|---|---|---|

| RhCl₃ | Disulfide bond shuffling | Redox-responsive hydrogels | |

| Ru(II)-OH | GSH → GSSG oxidation | Tumor-selective oxidative stress |

Mechanism :

Ru(II)-OH catalyzes GDE’s disulfide oxidation via a two-electron transfer process, regenerating the catalyst under aerobic conditions .

Biological Interactions

- Antioxidant Regeneration : GDE enhances intracellular glutathione levels by 4× compared to monoesters .

- Neuroprotection : Reduces lipid peroxidation in neuronal cells (IC₅₀ = 50 μM).

- Drug Sensitization : Modulates redox states in cancer cells, enhancing cisplatin efficacy .

Stability and Degradation

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| Aqueous solution, pH 7 | 72 hours | Hydrolysis of ester groups |

| Acidic (pH <3) | 24 hours | Disulfide reduction to thiols |

| Alkaline (pH >10) | 6 hours | Ester saponification |

科学研究应用

Chemical Properties and Mechanism of Action

GDE is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. It exists in a disulfide form, which allows it to participate in redox reactions within biological systems. The compound's structure facilitates its role as an antioxidant, protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS) and restoring the redox balance.

Drug Delivery Systems

GDE has been integrated into drug delivery systems due to its unique redox-responsive properties.

- Polymeric Carriers : Research indicates that GDE can be used to create polymeric micelles that respond to the high levels of intracellular glutathione found in tumor cells. This feature allows for targeted drug release in cancer therapy, enhancing the efficacy of anticancer agents while minimizing side effects on healthy tissues .

- Nanoparticle Formulations : GDE-modified nanoparticles have shown promise in delivering therapeutic agents directly to hypoxic tumor environments. These nanoparticles can catalyze the oxidation of glutathione to GSSG, leading to increased ROS generation that selectively induces apoptosis in cancer cells .

Neuroprotection

GDE has demonstrated neuroprotective effects in various studies:

- Oxidative Stress Models : In models of oxidative stress-induced neuronal damage, GDE administration significantly reduced cell death. This effect is attributed to its ability to restore mitochondrial function and reduce oxidative damage through enhanced glutathione levels .

- Mechanisms of Action : GDE acts by modulating cellular redox states, which is crucial for maintaining neuronal health and function. By improving mitochondrial redox status, GDE can mitigate the detrimental effects of aging and oxidative stress on cardiovascular and neural systems .

Cancer Therapy

The application of GDE in cancer therapy is particularly noteworthy:

- Hypoxic Tumor Targeting : Studies have shown that GDE can enhance the therapeutic response in hypoxic tumors by catalyzing the formation of ROS, which are lethal to cancer cells under low oxygen conditions . This mechanism provides a novel strategy for overcoming the limitations of traditional anticancer therapies that are less effective in hypoxic environments.

- Combination Therapies : GDE has potential as part of combination therapies with other anticancer agents. Its ability to modulate cellular redox states can enhance the effectiveness of these agents, leading to improved clinical outcomes .

Case Study 1: Neuroprotection in Aging Models

In a study involving aged rats, GDE was administered to assess its impact on mitochondrial function and oxidative stress markers. Results indicated a significant restoration of mitochondrial activity and a reduction in oxidative stress markers compared to untreated controls. This suggests potential applications for GDE in neurodegenerative diseases associated with aging .

Case Study 2: Targeted Cancer Therapy

A recent study utilized GDE-modified nanoparticles to target hypoxic tumor cells. The results showed enhanced apoptosis rates in treated cells compared to controls, highlighting GDE's efficacy as a catalyst for ROS generation in challenging tumor microenvironments .

作用机制

The mechanism of action of Glutathione Dimethyl Ester Disulfide Dihydrochloride involves its ability to modulate redox reactions within cells. It acts as a precursor to glutathione, which participates in various biochemical processes, including:

Detoxification: Conjugates with toxic metabolites to facilitate their excretion.

Antioxidant defense: Reduces reactive oxygen species and maintains cellular redox balance.

Enzyme cofactor: Serves as a cofactor for enzymes like glutathione peroxidase.

相似化合物的比较

Similar Compounds

Glutathione: The parent compound, a tripeptide with antioxidant properties.

Glutathione Disulfide: The oxidized form of glutathione.

Glutathione Monoethyl Ester: Another ester derivative of glutathione.

Uniqueness

Glutathione Dimethyl Ester Disulfide Dihydrochloride is unique due to its dual esterification, which enhances its lipophilicity and cellular uptake compared to other glutathione derivatives. This makes it particularly useful in drug delivery and therapeutic applications where enhanced cellular penetration is desired.

生物活性

Glutathione Dimethyl Ester Disulfide Dihydrochloride (GDE) is a synthetic derivative of glutathione, an important antioxidant in biological systems. This compound exhibits significant biological activity, primarily attributed to its role in redox reactions and cellular protection against oxidative stress. Understanding the biological activity of GDE is crucial for its potential applications in therapeutic contexts, particularly concerning oxidative stress-related diseases.

Chemical Structure and Properties

GDE is characterized by its disulfide linkage, which allows it to participate in redox reactions. The molecular formula can be represented as C₆H₁₂Cl₂N₄O₄S₂. Its structure includes two glutathione dimethyl ester units connected by a disulfide bond, which enhances its membrane permeability compared to native glutathione.

Antioxidant Properties

GDE functions as an antioxidant by donating electrons to reactive oxygen species (ROS), thereby neutralizing them and preventing cellular damage. This mechanism is essential in various physiological processes, including detoxification and maintaining cellular redox balance.

- Reduction of Oxidative Stress : GDE reduces oxidative stress by converting harmful ROS into less reactive species.

- Regeneration of Other Antioxidants : It aids in regenerating other antioxidants, such as vitamin C and E, enhancing overall antioxidant capacity.

Cellular Uptake and Metabolism

GDE's ability to penetrate cell membranes allows it to exert its effects intracellularly. Once inside the cell, it can be metabolized to release glutathione, which plays a crucial role in cellular defense mechanisms.

Case Studies

Several studies have investigated the biological effects of GDE:

- Neuroprotection : A study demonstrated that GDE administration significantly reduced neuronal cell death in models of oxidative stress-induced neurotoxicity. The protective effect was attributed to enhanced glutathione levels and reduced lipid peroxidation.

- Cardiovascular Health : Research indicated that GDE improved endothelial function in animal models by reducing oxidative stress markers and enhancing nitric oxide availability, suggesting potential benefits for cardiovascular health.

- Cancer Therapeutics : In vitro studies revealed that GDE could sensitize cancer cells to chemotherapeutic agents by modulating redox states and enhancing apoptosis pathways.

Comparative Analysis of Biological Activity

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Neuroprotection | Neuronal cell lines | Reduced cell death; increased glutathione levels |

| Cardiovascular health | Animal models | Improved endothelial function; reduced oxidative stress |

| Cancer therapeutics | Cancer cell lines | Enhanced sensitivity to chemotherapy; apoptosis induction |

Glutathione Synthesis and Regulation

The synthesis of glutathione is tightly regulated by enzymes such as glutamate-cysteine ligase (GCL). GDE influences this pathway by providing cysteine, a precursor for glutathione synthesis. Studies have shown that manipulating GSH levels can significantly impact cellular responses to oxidative stress.

Clinical Implications

Given its biological activities, GDE holds promise for various clinical applications:

- Oxidative Stress Disorders : Potential use in conditions characterized by elevated oxidative stress, such as neurodegenerative diseases.

- Cancer Therapy : As a sensitizer for chemotherapeutic agents, enhancing treatment efficacy while minimizing side effects.

属性

IUPAC Name |

methyl (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-5-methoxy-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N6O12S2/c1-39-19(33)9-27-21(35)15(29-17(31)7-5-13(25)23(37)41-3)11-43-44-12-16(22(36)28-10-20(34)40-2)30-18(32)8-6-14(26)24(38)42-4/h13-16H,5-12,25-26H2,1-4H3,(H,27,35)(H,28,36)(H,29,31)(H,30,32)/t13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCLQWHVMXECKO-VGWMRTNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)NC(=O)CCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N)NC(=O)CC[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455633 | |

| Record name | FT-0669014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146963-33-9 | |

| Record name | FT-0669014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。